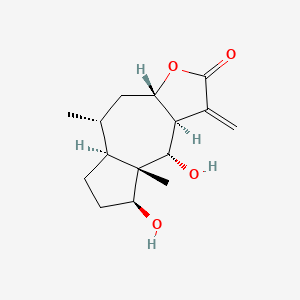

Carabrolactone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carabrolactone B is a natural sesquiterpene lactone isolated from the plant Carpesium abrotanoides, which belongs to the Asteraceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carabrolactone B is typically isolated from the ethanol extract of the aerial parts of Carpesium abrotanoides The isolation process involves extensive spectroscopic analysis to elucidate its structure

Industrial Production Methods: Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Carpesium abrotanoides.

Análisis De Reacciones Químicas

Types of Reactions: Carabrolactone B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Carabrolactone B has the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol. It is typically isolated from the ethanol extract of the aerial parts of Carpesium abrotanoides through various extraction methods, including maceration and Soxhlet extraction .

Chemistry

- Reference Standard : this compound serves as a reference standard in analytical chemistry for the identification and quantification of related compounds in plant extracts .

Biology

- Anti-Proliferative Effects : Studies have shown that this compound exhibits significant anti-proliferative effects on HL-60 leukemia cells by inhibiting protein synthesis and cell division, with IC50 values indicating potent activity against these cancer cells .

- Mechanism of Action : The compound's mechanism involves interaction with key molecular targets that regulate cell proliferation, notably through pathways associated with apoptosis and autophagy.

Medicine

- Chemo-Protective Effects : Research indicates that this compound provides protective effects against aflatoxin B1-induced liver toxicity in mice, highlighting its potential as a therapeutic agent in hepatoprotection .

- Anti-Inflammatory Properties : The compound has demonstrated the ability to suppress pro-inflammatory cytokines such as IL-1 beta, IL-6, and TNF-alpha, suggesting its utility in treating inflammatory diseases .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Reference Standard | Used for quantifying related compounds in extracts |

| Biology | Anti-Proliferative | IC50 values indicate significant activity against HL-60 cells |

| Medicine | Chemo-Protective | Protects against aflatoxin-induced liver toxicity |

| Medicine | Anti-Inflammatory | Suppresses IL-1 beta, IL-6, TNF-alpha production |

Case Studies

- Study on Anti-Proliferative Effects :

- Hepatoprotective Study :

- Anti-Inflammatory Mechanism :

Mecanismo De Acción

The mechanism of action of Carabrolactone B involves its interaction with cellular targets to exert its biological effects. It has been shown to inhibit protein synthesis and cell division, leading to anti-proliferative effects on cancer cells . Additionally, it may modulate specific signaling pathways involved in cell growth and survival.

Comparación Con Compuestos Similares

Carabrolactone B is structurally similar to other sesquiterpene lactones, such as Carabrolactone A . it is unique due to its specific molecular configuration and biological activities. Similar compounds include:

Carabrolactone A: Another sesquiterpene lactone isolated from Carpesium abrotanoides.

11 (13)-Dehydroivaxillin: A compound with a similar sesquiterpene lactone structure.

Actividad Biológica

Carabrolactone B, a sesquiterpene lactone derived from the plant Carpesium abrotanoides, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-parasitic effects, and potential applications in cancer treatment.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane ring structure and the molecular formula C15H22O4 . Its structural features contribute to its biological activity, making it a compound of interest in pharmacological research.

Overview

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. This activity is crucial for its potential use in cancer therapy.

Case Studies

- Liver Cancer : A study demonstrated that extracts containing this compound showed IC50 values ranging from 41.28 to 130.36 μg/mL against liver cancer cell lines (Hep3B, HepG2, Huh7) while exhibiting minimal toxicity to normal liver cells (IC50 > 300 μg/mL) .

- Breast Cancer : The ether fraction of C. abrotanoides, rich in this compound, was evaluated for its effects on MDA-MB-231 and MCF-7 breast cancer cells. The results indicated a significant reduction in cell proliferation and migration, with apoptosis being induced through mechanisms involving glycolysis-linked genes .

Anti-Parasitic Activity

This compound also demonstrates anti-parasitic properties. In vitro studies have shown effectiveness against M. avidus, with morphological alterations observed in treated cells, indicating a potential for therapeutic applications in parasitic infections .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, evidenced by changes in the Bcl-2/Bax ratio and activation of caspases .

- Inhibition of Glycolysis : In breast cancer models, this compound down-regulates key glycolytic enzymes, suggesting a metabolic targeting strategy for tumor suppression .

Comparative Biological Activity Table

| Activity Type | Cell Line/Organism | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | Hep3B | 41.28 | Induces apoptosis via mitochondrial pathways |

| Cytotoxicity | HepG2 | 130.36 | Induces apoptosis via mitochondrial pathways |

| Cytotoxicity | MDA-MB-231 | 50-100 | Inhibits glycolysis-linked genes |

| Anti-parasitic | M. avidus | N/A | Induces morphological changes |

Propiedades

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9+,10+,11+,12-,13+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVXPJGDTWUKIM-FJBRTZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CC[C@@H]3O)C)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.